molecular formula C11H16N2O3S B14896297 3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid

3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid

Cat. No.: B14896297
M. Wt: 256.32 g/mol
InChI Key: DURNKAIPIAXLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid is an organic compound with the molecular formula C11H16N2O3S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylthiazole-4-carboxylic acid with 3,3-dimethylbutanoic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole-4-carboxylic acid: Shares the thiazole ring but lacks the butanoic acid group.

    3,3-Dimethylbutanoic acid: Contains the butanoic acid group but lacks the thiazole ring.

    Thiazole derivatives: A broad class of compounds with similar structures but varying functional groups.

Uniqueness

3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid is unique due to its specific combination of a thiazole ring with a carboxamido and butanoic acid group.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

3,3-dimethyl-2-[(2-methyl-1,3-thiazole-4-carbonyl)amino]butanoic acid

InChI

InChI=1S/C11H16N2O3S/c1-6-12-7(5-17-6)9(14)13-8(10(15)16)11(2,3)4/h5,8H,1-4H3,(H,13,14)(H,15,16)

InChI Key

DURNKAIPIAXLJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)NC(C(=O)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.